4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
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Overview
Description
4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic compound that features a unique combination of a thiadiazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves multiple steps. One common approach is the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction forms the thiadiazole ring, which is then further functionalized to incorporate the piperazine and pyrimidine moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the piperazine or pyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their use in pharmaceuticals, particularly as antipsychotic and antiemetic agents.
Pyrimidine Derivatives: These compounds are widely used in medicinal chemistry for their antiviral and anticancer activities.
Uniqueness
4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, each contributing to its diverse range of biological activities. This structural complexity allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7S/c1-11-10-13(18-15(17-11)21(2)3)22-6-8-23(9-7-22)16-20-19-14(24-16)12-4-5-12/h10,12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIACYZQYSGZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.